2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Descripción general

Descripción

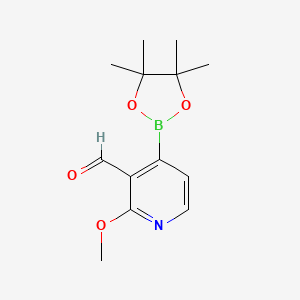

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinaldehyde moiety. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the reaction of 2-methoxy-4-bromonicotinaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate or palladium(0) complexes

Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves column chromatography or recrystallization to obtain the pure product.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: NaBH4, LiAlH4

Substitution: Aryl or vinyl halides, Pd(0) or Pd(II) catalysts, bases like K2CO3 or Cs2CO3

Major Products

Oxidation: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Reduction: 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinalcohol

Substitution: Various biaryl compounds depending on the coupling partner

Aplicaciones Científicas De Investigación

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Comparación Con Compuestos Similares

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde can be compared with other boronic esters and nicotinaldehyde derivatives:

Similar Compounds:

Uniqueness

The uniqueness of this compound lies in its combination of a boronic ester and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable carbon-boron bonds makes it a valuable compound in organic synthesis and material science.

Actividad Biológica

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is a compound that integrates a methoxy group and a dioxaborolane moiety into a nicotinaldehyde structure. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is critical for its application in drug development and therapeutic uses.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1195-66-0 |

| Molecular Formula | CHBN |

| Molecular Weight (g/mol) | 239.25 |

| Boiling Point | 120°C at 228 mmHg |

| Density | 0.964 g/mL |

| Purity | ≥97% |

Biological Activity Overview

The biological activity of this compound can be explored through its interaction with various biological targets and pathways.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance, the dioxaborolane moiety can enhance the stability and bioavailability of drugs targeting cancer cells. Research has shown that derivatives of dioxaborolanes can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases : Similar compounds have been noted to inhibit specific kinases involved in cancer progression. The binding affinity to these targets is crucial for the therapeutic efficacy.

- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Modulation of Reactive Oxygen Species (ROS) : It may alter ROS levels within cells, affecting oxidative stress responses that are pivotal in cancer biology .

Case Studies

Several case studies have documented the effects of similar compounds on various cancer cell lines:

- Breast Cancer Cell Lines : A study demonstrated that a derivative of dioxaborolane significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.

- Lung Cancer Models : Another investigation highlighted the compound's ability to inhibit proliferation in A549 lung cancer cells by modulating key signaling pathways related to cell cycle regulation.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Selectivity : The compound shows selective cytotoxicity towards cancerous cells while sparing normal cells, which is essential for minimizing side effects in therapeutic applications.

- Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin or cisplatin, the compound exhibited enhanced anticancer effects, suggesting potential for combination therapies .

Propiedades

IUPAC Name |

2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-6-7-15-11(17-5)9(10)8-16/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUGOIQNDCKECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678185 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-40-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.